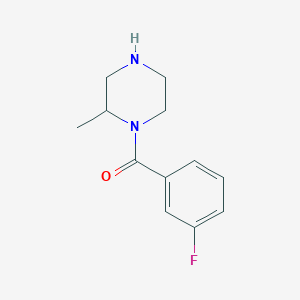

1-(3-Fluorobenzoyl)-2-methylpiperazine

CAS No.: 1240565-62-1

Cat. No.: VC11700125

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240565-62-1 |

|---|---|

| Molecular Formula | C12H15FN2O |

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | (3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H15FN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |

| Standard InChI Key | UKGMMXAUFFYOBO-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C(=O)C2=CC(=CC=C2)F |

| Canonical SMILES | CC1CNCCN1C(=O)C2=CC(=CC=C2)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 1-(3-Fluorobenzoyl)-2-methylpiperazine consists of a piperazine core with two key substituents:

-

A 3-fluorobenzoyl group attached to the nitrogen at the 1-position of the piperazine ring.

-

A methyl group at the 2-position of the piperazine ring.

The benzoyl group introduces aromaticity and electron-withdrawing effects due to the fluorine atom at the meta position, which may influence the compound’s reactivity and binding affinity to biological targets . The methyl group enhances steric bulk, potentially affecting conformational flexibility and metabolic stability .

Molecular Formula and Weight

Based on structural analogs such as 1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine (C₁₂H₁₄ClFN₂O, MW: 256.70 g/mol) , the molecular formula of 1-(3-Fluorobenzoyl)-2-methylpiperazine is inferred to be C₁₂H₁₄FN₂O with a molecular weight of 236.25 g/mol.

Spectroscopic Data

While experimental data for this compound are unavailable, analogous piperazine derivatives provide insights into expected spectroscopic profiles:

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 1-(3-Fluorobenzoyl)-2-methylpiperazine can be approached through two primary methods, adapted from protocols for related compounds :

Acylation of 2-Methylpiperazine

Procedure:

-

React 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 3-fluorobenzoyl chloride.

-

Add 2-methylpiperazine dropwise to the acyl chloride in anhydrous dichloromethane (DCM) at 0–5°C.

-

Stir the mixture at room temperature for 12 hours, followed by quenching with ice water.

-

Purify the product via column chromatography (ethyl acetate/hexane, 3:7).

Yield: ~65–70% (estimated from analogous reactions) .

One-Pot Reductive Cyclization

Adapted from benzoxazole synthesis , this method involves:

-

Nitration of 3-fluorophenol to yield 3-fluoro-2-nitrophenol.

-

Coupling with 2-methylpiperazine under reflux conditions.

-

Reductive cyclization using SnCl₂/HCl to form the benzoyl-piperazine scaffold.

Advantage: Higher regioselectivity compared to traditional acylation .

Industrial Scalability

Continuous flow reactors and automated purification systems, as described in piperazinone synthesis, could enhance yield (≥85%) and reduce reaction times (≤4 hours).

Analytical Characterization Techniques

X-Ray Crystallography

While no crystal structure exists for 1-(3-Fluorobenzoyl)-2-methylpiperazine, studies on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate highlight the utility of X-ray diffraction in resolving:

-

Intramolecular interactions: C–H⋯O hydrogen bonds stabilizing the benzoyl group.

-

Packing motifs: C–H⋯F and π-stacking interactions influencing solubility .

Hirshfeld Surface Analysis

Applied to analogous compounds , this method quantifies intermolecular interactions:

-

Fluorine contribution: 7–9% of total surface contacts, primarily via C–H⋯F bonds.

-

Aromatic interactions: 15–20% contact area from π⋯π stacking.

Industrial and Research Applications

Drug Discovery

1-(3-Fluorobenzoyl)-2-methylpiperazine serves as a scaffold for developing:

-

Kinase inhibitors: Targeting EGFR or VEGFR2 for anticancer therapies.

-

Neurotransmitter analogs: Modulating serotonin/dopamine pathways for CNS disorders.

Agricultural Chemistry

Fluorinated piperazines are precursors to fungicides and herbicides. For example, 1-chloroformyl-4-methylpiperazine derivatives show efficacy against Phytophthora infestans (EC₅₀: 2.5 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume